2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1550406-35-3
VCID: VC11709037
InChI: InChI=1S/C14H10BrFN2/c1-9-4-5-18-8-13(17-14(18)6-9)10-2-3-12(16)11(15)7-10/h2-8H,1H3
SMILES: CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br
Molecular Formula: C14H10BrFN2
Molecular Weight: 305.14 g/mol

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine

CAS No.: 1550406-35-3

Cat. No.: VC11709037

Molecular Formula: C14H10BrFN2

Molecular Weight: 305.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine - 1550406-35-3

Specification

CAS No. 1550406-35-3
Molecular Formula C14H10BrFN2
Molecular Weight 305.14 g/mol
IUPAC Name 2-(3-bromo-4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H10BrFN2/c1-9-4-5-18-8-13(17-14(18)6-9)10-2-3-12(16)11(15)7-10/h2-8H,1H3
Standard InChI Key PHAPJTUMPUAZCR-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br
Canonical SMILES CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine is defined by the following properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₀BrFN₂
Molecular Weight305.14 g/mol
IUPAC Name2-(3-bromo-4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
CAS Number1550406-35-3
SMILES NotationCC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br

The compound features a 7-methylimidazo[1,2-a]pyridine core fused to a 4-bromo-3-fluorophenyl group. The bromine and fluorine substituents at the phenyl ring’s para and meta positions enhance its electronic and steric properties, influencing both reactivity and biological interactions .

Synthesis and Scalability

Suzuki-Miyaura Cross-Coupling

The most efficient synthesis route involves a Suzuki-Miyaura coupling between 4-bromo-3-fluorophenylboronic acid and 7-methylimidazo[1,2-a]pyridine. This reaction proceeds under mild conditions (60–80°C) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., toluene/ethanol).

Key Reaction Parameters:

  • Yield: 75–85% after purification via column chromatography.

  • Purity: >95% (HPLC).

Industrial-Scale Production

For large-scale synthesis, continuous flow systems are employed to enhance safety and efficiency. Microreactors enable precise control over temperature and residence time, reducing side reactions and improving reproducibility. This method is particularly advantageous for handling air-sensitive catalysts and minimizing waste generation.

Structural and Electronic Properties

Substituent Effects on Reactivity

The bromine atom at the phenyl ring’s para position acts as an electron-withdrawing group, polarizing the ring and directing electrophilic substitution to the ortho and para positions. Conversely, the fluorine atom at the meta position contributes to steric hindrance, moderating reaction rates in subsequent derivatization steps .

Computational Insights

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability. The methyl group at the 7-position of the imidazo[1,2-a]pyridine ring enhances hydrophobic interactions, a critical factor in drug-receptor binding .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a versatile scaffold for generating analogs with improved pharmacokinetic profiles. Modifications at the 2-phenyl and 7-methyl positions are being explored to enhance solubility and metabolic stability.

Drug Delivery Systems

Encapsulation in lipid nanoparticles has been proposed to overcome the compound’s limited aqueous solubility (estimated logP = 3.8). Preliminary studies suggest a 40% increase in bioavailability when formulated with poloxamer surfactants.

Future Research Directions

Mechanistic Studies

Molecular docking simulations are needed to elucidate binding modes with AChE and PI3Kα. Comparative studies with co-crystallized inhibitors (e.g., taselisib for PI3Kα) could reveal critical interactions .

In Vivo Efficacy and Toxicity

Animal models of neurodegenerative diseases and cancer are essential for validating therapeutic potential. Acute toxicity studies in rodents should prioritize assessing hepatotoxicity, given the compound’s hepatic clearance pathway.

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